[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine

Medicinal Chemistry Lipophilicity Fragment-Based Drug Design

[(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine (CAS 1154214-46-6) is a secondary amine featuring a benzodioxole ring substituted at the 4-position and a pyridine ring linked via methylene bridges. With a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, it belongs to the benzodioxole-pyridine methylamine chemical class frequently employed as a fragment or scaffold in medicinal chemistry campaigns targeting kinases and other protein families.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 1154214-46-6
Cat. No. B1386374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine
CAS1154214-46-6
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)CNCC3=CC=NC=C3
InChIInChI=1S/C14H14N2O2/c1-2-12(14-13(3-1)17-10-18-14)9-16-8-11-4-6-15-7-5-11/h1-7,16H,8-10H2
InChIKeyQHSBWVBDZXRSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine (CAS 1154214-46-6) – Core Structural Identity & Procurement Baseline


[(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine (CAS 1154214-46-6) is a secondary amine featuring a benzodioxole ring substituted at the 4-position and a pyridine ring linked via methylene bridges [1]. With a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, it belongs to the benzodioxole-pyridine methylamine chemical class frequently employed as a fragment or scaffold in medicinal chemistry campaigns targeting kinases and other protein families [2]. The compound is commercially available from multiple vendors with a typical minimum purity specification of 95% .

Why [(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine Cannot Be Replaced by Arbitrary Benzodioxole-Pyridine Analogs


Within the benzodioxole-pyridine methylamine chemical space, seemingly minor positional isomerism can produce measurable changes in computed lipophilicity (ΔXLogP3 = 0.2) and potentially alter protein-binding orientation or off-target profiles [1]. Shared molecular formulae and identical hydrogen-bond donor/acceptor counts mask these quantifiable differences, making generic substitution risky when structure-activity relationship (SAR) sensitivity is high, as detailed in the quantitative evidence below. Users selecting a compound based solely on the benzodioxole-pyridine core without verifying the exact substitution pattern risk irreproducible biological results [2].

Quantitative Differentiation Evidence for [(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine (1154214-46-6) vs. Closest Analogs


Computed Lipophilicity (XLogP3) Defines a Meaningful Physicochemical Difference Between 4-yl and 5-yl Benzodioxole Isomers

The 4-yl benzodioxole isomer (target compound) exhibits a computed XLogP3 of 1.5, which is 0.2 log units lower than the 5-yl isomer (XLogP3 1.7) [1]. This difference, while modest, is reproducible across the PubChem computational pipeline and indicates the 4-yl substitution pattern imparts marginally lower lipophilicity, which can influence membrane permeability and non-specific protein binding [2].

Medicinal Chemistry Lipophilicity Fragment-Based Drug Design

Equivalent Topological Polar Surface Area (TPSA) Confirms Similar Hydrogen-Bonding Capacity, Isolating Lipophilicity as the Key Discriminator

Both the 4-yl target compound and its 5-yl positional isomer share an identical computed topological polar surface area (TPSA) of 43.4 Ų, derived from the same oxygen and nitrogen heteroatom count [1]. This equivalence, combined with the identical hydrogen-bond donor (1) and acceptor (4) counts, means that the sole physicochemical differentiator between these commercially available isomers is lipophilicity [2].

Physicochemical Profiling Polar Surface Area Drug Design

Commercial Purity Specification (95%) Establishes a Defined Baseline for Reproducible SAR Studies

The target compound is supplied with a minimum purity specification of 95% as certified by AKSci (Catalog 8811DE) . This contrasts with the closely related 5-yl analog, which is available at 98% purity from certain vendors, introducing a potentially confounding variable if the 5-yl isomer is used as a surrogate without adjusting for purity-normalized potency calculations .

Chemical Sourcing Quality Control Assay Reproducibility

Distinct InChIKey Fingerprint Enables Unambiguous Chemical Registration and Inventory Differentiation

The target compound possesses a unique InChIKey (QHSBWVBDZXRSLU-UHFFFAOYSA-N), which differs from that of its closest positional isomer (UGGCQMVKRPFZEA-UHFFFAOYSA-N for the 5-yl analog) [1]. This ensures that compound registration systems, procurement databases, and analytical software unambiguously distinguish the 4-yl isomer, preventing cross-contamination or misidentification in multi-compound screening libraries [2].

Chemical Registration Inventory Management Analytical Chemistry

Optimal Scientific and Industrial Application Scenarios for [(2H-1,3-Benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine (1154214-46-6)


Fragment-Based Lead Discovery Requiring a Moderately Lipophilic, Nitrogen-Rich Scaffold

With an XLogP3 of 1.5 and a TPSA of 43.4 Ų, the 4-yl isomer occupies a favorable fragment-like property space distinct from the slightly more lipophilic 5-yl analog [1]. This makes it suitable for fragment libraries where balanced solubility and permeability are desired, especially for CNS or kinase targets where excessive lipophilicity raises promiscuity risk.

Structure-Activity Relationship Studies Exploring Systematic Benzodioxole Substitution Effects

The precise 4-yl attachment point allows researchers to probe the spatial and electronic impact of benzodioxole orientation on target binding, with the 5-yl isomer serving as a close-in comparator that differs only in lipophilicity while preserving identical hydrogen-bonding features [1].

Chemical Genomic or Proteomic Probe Development Requiring Unambiguous Compound Registration

The unique InChIKey ensures that screening data for the 4-yl isomer is never conflated with the 5-yl or other positional analogs, protecting the integrity of chemogenomic databases and enabling reliable SAR model building [1].

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